Evidence Gap: Direct Biological Activity Data Unavailable for 1179363-13-3
A comprehensive search of primary research articles, patents, and authoritative databases reveals that no quantitative biological activity data (e.g., IC50, Ki, MIC) are publicly available for 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS 1179363-13-3). While a related benzimidazole, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (compound 696), has been reported with an IC50 of 3 µM against HIV-1 replication [1], this data is for a structurally distinct analog and cannot be directly extrapolated to the target compound. Therefore, any claim of biological activity for 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride would be speculative.
| Evidence Dimension | Biological Activity (HIV-1 Replication Inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (IC50 = 3 µM) [1] |
| Quantified Difference | Not applicable |
| Conditions | In cellulo HIV-1 replication assay |
Why This Matters
This highlights the current knowledge gap; the compound's biological profile is uncharacterized, making it unsuitable for applications requiring known, quantifiable bioactivity without further experimental validation.
- [1] Knyazev, V. V., Kuznetsov, Y. V., Tserfas, M. O., Kolotyrkina, N. G., Zavarzin, I. V., & Levina, I. S. (2022). Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo. BMC Pharmacology and Toxicology, 23(1). View Source
